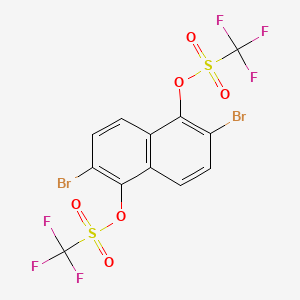
1,5-Bis(trifluoromethylsulfonyloxy)-2,6-dibromonaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dibromonaphthalene-1,5-diylbis(trifluoromethanesulfonate) is a chemical compound that belongs to the class of naphthalene derivatives. It is characterized by the presence of two bromine atoms and two trifluoromethanesulfonate groups attached to a naphthalene ring. This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromonaphthalene-1,5-diylbis(trifluoromethanesulfonate) typically involves the bromination of naphthalene followed by the introduction of trifluoromethanesulfonate groups. One common method includes the bromination of naphthalene using bromine in the presence of a catalyst such as iron or aluminum bromide. The resulting 2,6-dibromonaphthalene is then reacted with trifluoromethanesulfonic anhydride in the presence of a base like pyridine to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dibromonaphthalene-1,5-diylbis(trifluoromethanesulfonate) undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as alkyl or aryl groups.
Coupling Reactions: It can participate in cross-coupling reactions like Suzuki or Heck reactions to form more complex molecules.
Reduction Reactions: The bromine atoms can be reduced to form naphthalene derivatives.
Common Reagents and Conditions
Substitution: Reagents like Grignard reagents or organolithium compounds are commonly used.
Coupling: Palladium catalysts and bases like potassium carbonate are typical.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Major Products
Substitution: Alkyl or aryl naphthalene derivatives.
Coupling: Biaryl compounds.
Reduction: Naphthalene derivatives without bromine atoms.
Aplicaciones Científicas De Investigación
2,6-Dibromonaphthalene-1,5-diylbis(trifluoromethanesulfonate) has a wide range of applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Material Science: Employed in the development of organic semiconductors and light-emitting diodes (OLEDs).
Pharmaceuticals: Acts as an intermediate in the synthesis of various pharmaceutical compounds.
Chemical Biology: Utilized in the study of biological pathways and molecular interactions.
Mecanismo De Acción
The mechanism of action of 2,6-Dibromonaphthalene-1,5-diylbis(trifluoromethanesulfonate) involves its ability to participate in various chemical reactions due to the presence of reactive bromine and trifluoromethanesulfonate groups. These groups facilitate the formation of new bonds and the introduction of functional groups into organic molecules. The compound’s reactivity is primarily driven by the electron-withdrawing nature of the trifluoromethanesulfonate groups, which makes the bromine atoms more susceptible to nucleophilic attack.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dibromonaphthalene: Lacks the trifluoromethanesulfonate groups, making it less reactive in certain reactions.
1,5-Dibromonaphthalene: Differently substituted, leading to different reactivity and applications.
2,6-Dichloronaphthalene: Chlorine atoms instead of bromine, resulting in different chemical properties.
Uniqueness
2,6-Dibromonaphthalene-1,5-diylbis(trifluoromethanesulfonate) is unique due to the presence of both bromine and trifluoromethanesulfonate groups, which provide a combination of reactivity and stability. This makes it a versatile compound in organic synthesis and various industrial applications.
Propiedades
Fórmula molecular |
C12H4Br2F6O6S2 |
|---|---|
Peso molecular |
582.1 g/mol |
Nombre IUPAC |
[2,6-dibromo-5-(trifluoromethylsulfonyloxy)naphthalen-1-yl] trifluoromethanesulfonate |
InChI |
InChI=1S/C12H4Br2F6O6S2/c13-7-3-1-5-6(10(7)26-28(23,24)12(18,19)20)2-4-8(14)9(5)25-27(21,22)11(15,16)17/h1-4H |
Clave InChI |
TXNKYIOIYSZZQQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C2=C1C(=C(C=C2)Br)OS(=O)(=O)C(F)(F)F)OS(=O)(=O)C(F)(F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-amine](/img/structure/B15233326.png)

![3-[(3S)-morpholin-3-yl]propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B15233334.png)





![6-chloro-1H-pyrrolo[3,2-b]pyridine-5-carbaldehyde](/img/structure/B15233387.png)


![(S)-7,8-Dimethoxy-2,3,5,10,11,11A-hexahydro-1H-benzo[E]pyrrolo[1,2-A][1,4]diazepine](/img/structure/B15233405.png)
![Methyl 7-aminothieno[2,3-c]pyridine-4-carboxylate](/img/structure/B15233406.png)
